

# Spectroscopic data of 5-Phenylpyrrolidin-2-one (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 5-Phenylpyrrolidin-2-one

Cat. No.: B1266415

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## Spectroscopic Data of 5-Phenylpyrrolidin-2-one: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **5-Phenylpyrrolidin-2-one**, a key heterocyclic scaffold in medicinal chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

### Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Phenylpyrrolidin-2-one**, facilitating easy reference and comparison.

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **5-Phenylpyrrolidin-2-one**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.40 - 7.20	m	5H	-	Ar-H
6.50	br s	1H	-	N-H
4.75	t	1H	7.5	H-5
2.60 - 2.40	m	2H	-	H-3
2.35 - 2.15	m	1H	-	H-4a
2.05 - 1.90	m	1H	-	H-4b

Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0.00 ppm.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **5-Phenylpyrrolidin-2-one**

Chemical Shift ( $\delta$ ) ppm	Assignment
177.5	C=O (C-2)
142.0	Ar-C (quaternary)
128.8	Ar-CH
127.8	Ar-CH
125.5	Ar-CH
58.0	C-5
35.0	C-3
31.0	C-4

Solvent:  $\text{CDCl}_3$ , Proton decoupled.

Table 3: Infrared (IR) Spectroscopic Data of **5-Phenylpyrrolidin-2-one**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3220	Strong, Broad	N-H Stretch
3060, 3030	Medium	Ar-H Stretch
2950, 2870	Medium	C-H Stretch (aliphatic)
1685	Strong	C=O Stretch (amide)
1600, 1495, 1450	Medium to Weak	C=C Stretch (aromatic)
750, 700	Strong	Ar-H Bend (monosubstituted)

Table 4: Mass Spectrometry Data of **5-Phenylpyrrolidin-2-one**

m/z	Relative Intensity (%)	Assignment
161	100	[M] <sup>+</sup> (Molecular Ion)
104	85	[M - C <sub>2</sub> H <sub>3</sub> NO] <sup>+</sup>
77	60	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI) at 70 eV.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **5-Phenylpyrrolidin-2-one** was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) in a clean, dry 5 mm NMR tube. [1] A small amount of tetramethylsilane (TMS) was added as an internal standard. The sample was gently agitated to ensure complete dissolution and homogeneity.[1]
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 400 MHz NMR spectrometer. [2]

- **<sup>1</sup>H NMR Acquisition:** The proton NMR spectrum was acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** The carbon-13 NMR spectrum was obtained using a proton-decoupled pulse sequence. A spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were used. Approximately 1024 scans were accumulated to achieve a sufficient signal-to-noise ratio.

## 2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of finely ground **5-Phenylpyrrolidin-2-one** was intimately mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then compressed in a die under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.
- **Instrumentation:** The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** A background spectrum of a blank KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was scanned over the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A total of 32 scans were co-added to improve the signal-to-noise ratio.

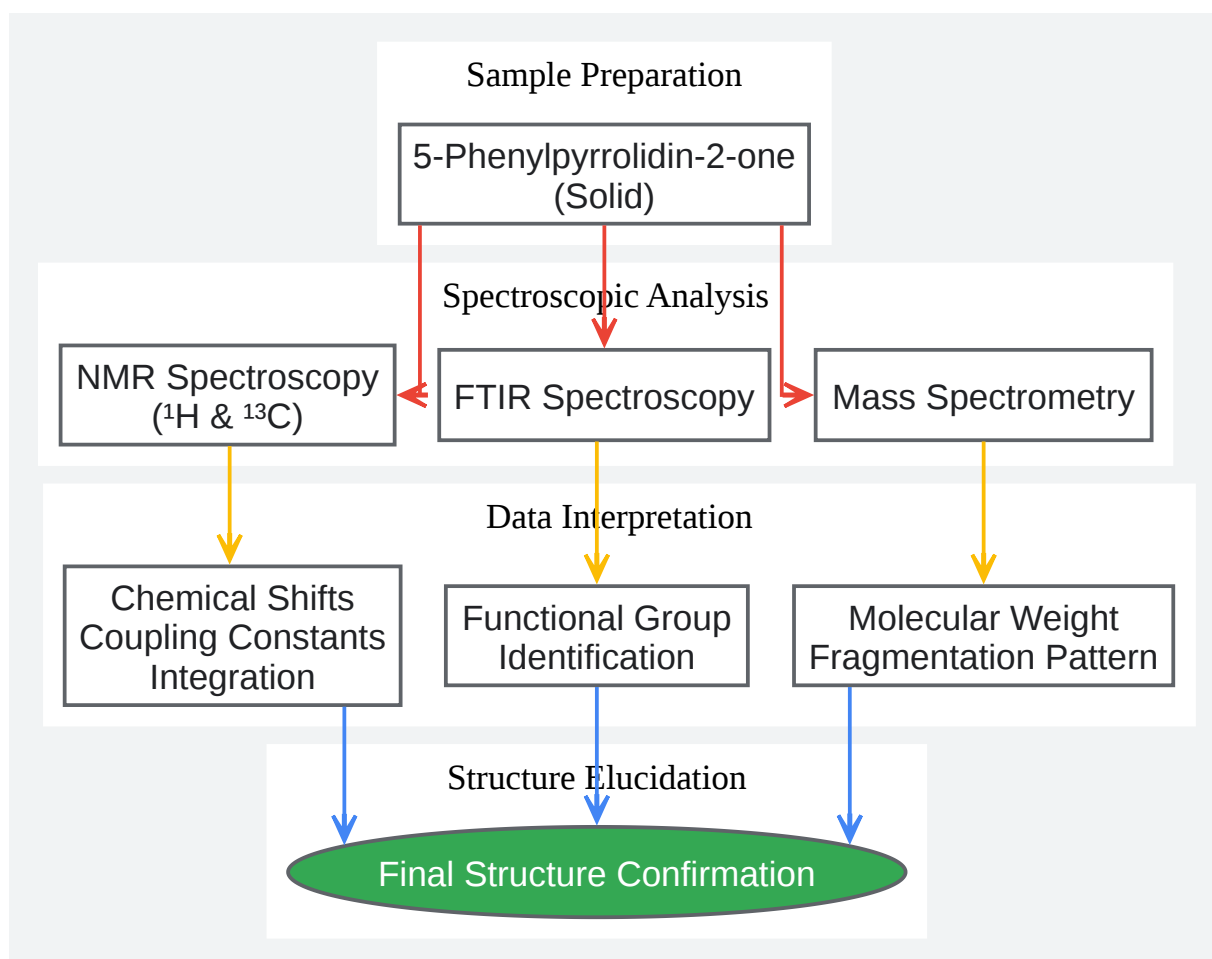
## 2.3 Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the solid **5-Phenylpyrrolidin-2-one** sample was introduced into the mass spectrometer via a direct insertion probe.
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source was used.
- **Ionization and Analysis:** The sample was vaporized by heating the probe, and the gaseous molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions were accelerated and separated by a quadrupole

mass analyzer based on their mass-to-charge ratio ( $m/z$ ). The detector recorded the relative abundance of each ion.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **5-Phenylpyrrolidin-2-one**.



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Caption: General workflow for spectroscopic analysis of **5-Phenylpyrrolidin-2-one**.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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